1-((2,6-difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Description
This compound is a diazepane derivative featuring dual sulfonyl groups at the 1- and 4-positions of the seven-membered ring. The 2,6-difluorophenyl sulfonyl moiety introduces electron-withdrawing fluorine substituents, while the 1-methylpyrazole sulfonyl group contributes heteroaromatic polarity. Its molecular weight (calculated as 425.47 g/mol based on C₁₆H₁₈F₂N₄O₄S₂) and moderate lipophilicity (predicted logP ~1.8) position it as a candidate for further pharmacokinetic optimization .
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O4S2/c1-19-11-12(10-18-19)26(22,23)20-6-3-7-21(9-8-20)27(24,25)15-13(16)4-2-5-14(15)17/h2,4-5,10-11H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXBPBPNDUNEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound A : 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane (CAS 2034338-00-4)
- Key Differences : Replaces the 2,6-difluorophenyl sulfonyl group with a pyrrolidine sulfonyl moiety.
- Implications: The pyrrolidine group increases basicity (pKa ~9.5 vs. Reduced aromatic stacking interactions compared to the fluorophenyl group may decrease target binding affinity in hydrophobic pockets .
Compound B : 1-(5-(2,4-Difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine (Patent EP2024)
- Key Differences : Pyrrole core instead of diazepane; 3-fluorophenyl sulfonyl and 2,4-difluorophenyl substituents.
- Methoxy and methylamine groups introduce hydrogen-bond donors absent in the target compound, possibly enhancing solubility but increasing metabolic vulnerability .
Functional Group Comparisons
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 1,4-Diazepane | 1,4-Diazepane | Pyrrole |
| Sulfonyl Substituents | 2,6-Difluorophenyl + Pyrazole | Pyrazole + Pyrrolidine | 3-Fluorophenyl + Methoxy |
| Molecular Weight | ~425.47 g/mol | ~377.48 g/mol | ~440.42 g/mol (estimated) |
| Predicted logP | ~1.8 | ~0.9 | ~2.3 |
| Key Pharmacophores | Dual sulfonamides, fluorinated aryl | Sulfonamides, aliphatic amine | Sulfonamide, methoxy, fluorinated aryl |
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves sequential sulfonylation of 1,4-diazepane, whereas Compound A employs Mitsunobu chemistry for pyrrolidine functionalization .
- Binding Affinity Data: No direct comparative studies are available, but molecular docking simulations suggest the target compound’s fluorophenyl group improves hydrophobic interactions with trypsin-like serine proteases compared to Compound A .
- Gaps in Evidence : Quantitative solubility, stability, and toxicity data are absent in the provided sources, necessitating experimental validation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((2,6-difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane?
- Methodological Answer : The synthesis typically involves sequential sulfonylation of the 1,4-diazepane core. For example:
- Step 1 : React 1,4-diazepane with 2,6-difluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 4–6 hours .
- Step 2 : Introduce the 1-methyl-1H-pyrazol-4-ylsulfonyl group using a similar protocol, ensuring regioselectivity by controlling stoichiometry and reaction temperature (40–60°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key parameters to analyze:
- Bond lengths/angles : Verify sulfonyl group geometry (S–O ≈ 1.43 Å, S–C ≈ 1.76 Å).
- Torsional angles : Confirm the diazepane ring conformation (chair vs. boat) and substituent orientations.
- Data collection : Employ high-resolution (<1.0 Å) data to resolve fluorine and nitrogen positions unambiguously .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm for pyrazole and difluorophenyl groups) and sulfonyl-attached carbons (δ 55–60 ppm) .
- HRMS : Confirm molecular formula (e.g., CHFNOS) with <2 ppm mass error.
- FT-IR : Validate sulfonyl stretches (asymmetric S=O at ~1350 cm, symmetric at ~1150 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP-binding pockets. Key interactions:
- Hydrogen bonds between sulfonyl oxygens and kinase hinge regions (e.g., Glu91 in PKA).
- Fluorine atoms participating in hydrophobic interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates robust binding) .
Q. How to resolve contradictions in reported bioactivity data (e.g., IC variability)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time).
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-analysis : Statistically compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural modifications : Replace labile groups (e.g., methyl on pyrazole with trifluoromethyl to reduce CYP450 oxidation) .
- In vitro assays : Use liver microsomes (human/rat) to measure half-life. A t >30 minutes suggests suitability for in vivo testing .
- Prodrug design : Introduce ester or phosphate moieties to enhance solubility and delay metabolism .
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